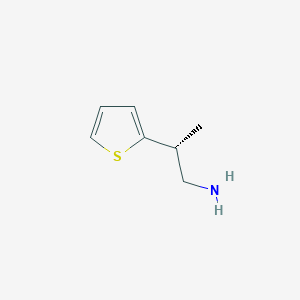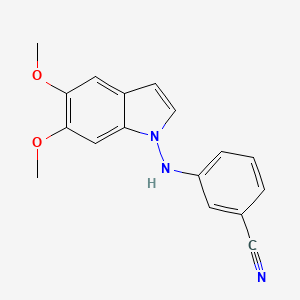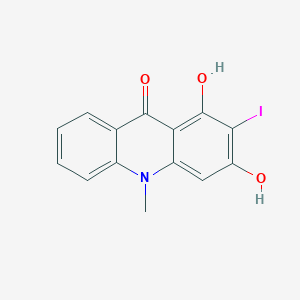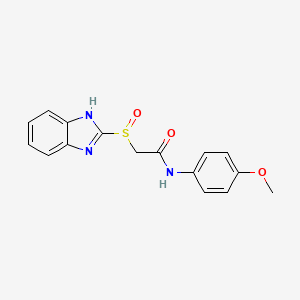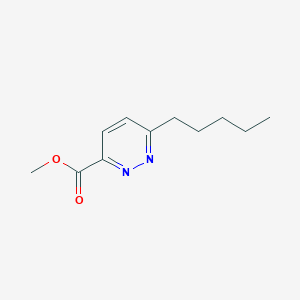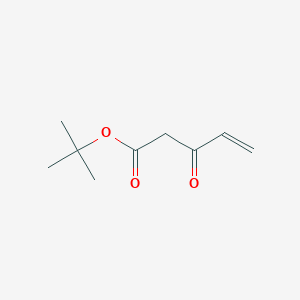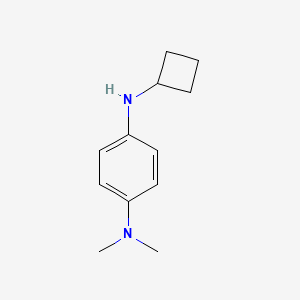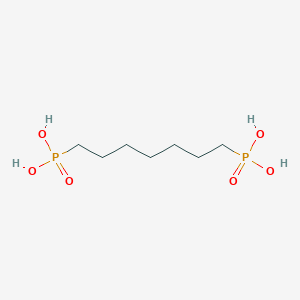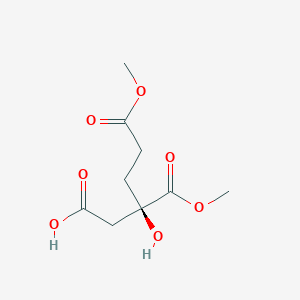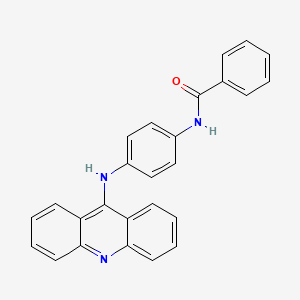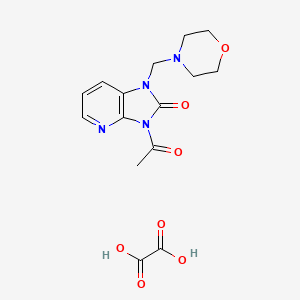
1-Morpholinomethyl-3-acetyl-2-oxoimidazo(4,5-b)pyridine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-1-(morpholinomethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one oxalate is a complex organic compound that belongs to the class of heterocyclic compounds. It features an imidazo[4,5-b]pyridine core, which is known for its diverse biological activities and potential therapeutic applications. The compound is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(morpholinomethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one oxalate typically involves multi-step organic reactions. The key steps include:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α-haloketones.
Introduction of the morpholinomethyl group: This step involves the reaction of the imidazo[4,5-b]pyridine intermediate with morpholine and formaldehyde under basic conditions.
Acetylation: The final step involves the acetylation of the resulting compound using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-(morpholinomethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Acetyl-1-(morpholinomethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-(morpholinomethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one oxalate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Morpholine-containing compounds: These compounds have a morpholine moiety and are known for their pharmacological properties.
Uniqueness
3-Acetyl-1-(morpholinomethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one oxalate is unique due to the combination of its imidazo[4,5-b]pyridine core and morpholinomethyl group, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
CAS No. |
85930-05-8 |
|---|---|
Molecular Formula |
C15H18N4O7 |
Molecular Weight |
366.33 g/mol |
IUPAC Name |
3-acetyl-1-(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid |
InChI |
InChI=1S/C13H16N4O3.C2H2O4/c1-10(18)17-12-11(3-2-4-14-12)16(13(17)19)9-15-5-7-20-8-6-15;3-1(4)2(5)6/h2-4H,5-9H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
LEILJUUGGJIXMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=CC=N2)N(C1=O)CN3CCOCC3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




